molecular formula C18H13F3N2O4 B10889934 1,3-dimethyl-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

1,3-dimethyl-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B10889934
M. Wt: 378.3 g/mol
InChI Key: VDXCPEWEBMPMJH-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound featuring a trifluoromethyl group, a phenyl ring, and a furan ring.

Preparation Methods

The synthesis of 1,3-DIMETHYL-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multiple steps. One common method includes the reaction of 1,3-dimethyluracil with a trifluoromethylated phenylfuran derivative under specific conditions. The reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reaction .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,3-DIMETHYL-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The phenyl and furan rings contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include:

    1,3-DIMETHYL-5-(TRIFLUOROMETHYL)PYRIMIDINE-2,4-DIONE: This compound shares the trifluoromethyl and pyrimidine core but lacks the phenyl and furan rings.

    5-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)-1H-1,2,4-TRIAZOLE: This compound features a similar trifluoromethylated phenyl group but has a triazole ring instead of a pyrimidine ring.

The uniqueness of 1,3-DIMETHYL-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE lies in its combination of the trifluoromethyl group, phenyl ring, and furan ring, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C18H13F3N2O4

Molecular Weight

378.3 g/mol

IUPAC Name

1,3-dimethyl-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H13F3N2O4/c1-22-15(24)13(16(25)23(2)17(22)26)9-12-6-7-14(27-12)10-4-3-5-11(8-10)18(19,20)21/h3-9H,1-2H3

InChI Key

VDXCPEWEBMPMJH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=O)N(C1=O)C

Origin of Product

United States

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